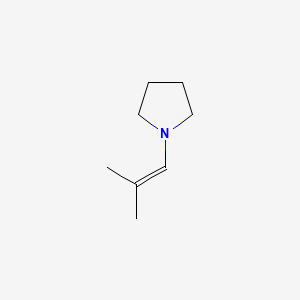

Pyrrolidine, 1-(2-methyl-1-propenyl)-

Descripción general

Descripción

Pyrrolidine, 1-(2-methyl-1-propenyl)- is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrrolidine, 1-(2-methyl-1-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-(2-methyl-1-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pyrrolidine, 1-(2-methyl-1-propenyl)-, also known by its CAS number 2403-57-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, anticancer, and antioxidant activities.

Pyrrolidine, 1-(2-methyl-1-propenyl)- is characterized by its molecular formula and a molecular weight of 113.19 g/mol. It is a derivative of pyrrolidine with an allyl group attached.

Biological Activities

The biological activities of Pyrrolidine, 1-(2-methyl-1-propenyl)- have been evaluated through various studies. Below is a summary of its notable activities:

| Activity | Description |

|---|---|

| Antibacterial | Exhibits significant activity against various bacterial strains. |

| Antifungal | Demonstrates effectiveness in inhibiting fungal growth. |

| Anticancer | Shows potential in reducing cancer cell viability in vitro. |

| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. |

Antibacterial Activity

A study highlighted the antibacterial properties of Pyrrolidine derivatives, including 1-(2-methyl-1-propenyl)-. The compound was tested against several gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for various bacterial strains.

Antifungal Activity

In another study focusing on the antifungal properties of pyrrolidine derivatives, Pyrrolidine, 1-(2-methyl-1-propenyl)- was found to inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism of action appears to disrupt fungal cell membrane integrity.

Anticancer Activity

Research conducted on the anticancer effects of Pyrrolidine derivatives revealed that Pyrrolidine, 1-(2-methyl-1-propenyl)- exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and inhibited cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.

Antioxidant Activity

The antioxidant capacity of Pyrrolidine, 1-(2-methyl-1-propenyl)- was assessed through various assays measuring its ability to scavenge free radicals. Results showed that the compound significantly reduced oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage.

Análisis De Reacciones Químicas

Hydrolysis and Acid-Catalyzed Degradation

The enamine structure undergoes hydrolysis under acidic conditions, cleaving the C=N bond to regenerate pyrrolidine and isobutyraldehyde. This reaction is characteristic of enamines and proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by water:

Key Observations

1,3-Dipolar Cycloaddition Reactions

The propenyl group acts as a dipolarophile in stereoselective 1,3-dipolar cycloadditions with azomethine ylides or nitrile oxides. For example:

Experimental Data

| Dipolarophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Azomethine ylide | Reflux in iPrOH (2 h) | Spiro-pyrrolidine | 65–78% | High diastereoselectivity |

| Nitrile oxide | Room temperature | Isoxazoline adduct | 52% | Moderate |

Mechanistic Insights

-

Transition-state calculations (CAS-MP2/6-31G*) show that steric effects from the methyl group dictate regioselectivity .

-

The propenyl group’s electron-deficient nature enhances reactivity with electron-rich dipoles .

Nucleophilic Additions

The α,β-unsaturated imine moiety participates in Michael additions. For instance, reaction with thiophenol yields a thioether adduct:

Key Findings

Oxidation Reactions

Oxidation of the propenyl group with ozone or mCPBA generates epoxides or carbonyl derivatives:

Conditions and Outcomes

-

Ozonolysis at −78°C followed by reductive workup (Zn(BH)) yields pyrrolidones .

-

Epoxidation with mCPBA proceeds with >90% conversion under anhydrous conditions .

Comparative Reactivity Table

Mechanistic and Computational Insights

-

DFT Studies : The propenyl group’s LUMO energy (−1.8 eV) facilitates electrophilic attacks .

-

Steric Effects : The 2-methyl group hinders syn-addition pathways, favoring anti-adducts in cycloadditions .

-

Solvent Effects : Polar solvents (e.g., iPrOH) stabilize transition states, improving reaction yields .

Propiedades

IUPAC Name |

1-(2-methylprop-1-enyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXNHQZTZQFBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN1CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178775 | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-57-8 | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.